REACTION_SMILES
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[N:11]([c:12]1[cH:13][cH:14][cH:15][c:16]([F:17])[n:18]1)=[N+:19]=[N-:20].[N:1](=[N+:2]=[N-:3])[c:4]1[n:5][c:6]([Br:10])[cH:7][cH:8][cH:9]1.[N:21]([c:22]1[cH:23][cH:24][cH:25][c:26]([C:27]([F:28])([F:29])[F:30])[n:31]1)=[N+:32]=[N-:33].[N:34]([c:35]1[cH:36][n:37][cH:38][c:39]([C:40]([F:41])([F:42])[F:43])[cH:44]1)=[N+:45]=[N-:46].[N:47]([c:48]1[c:49]([Cl:56])[c:50]([Cl:51])[n:52][c:53]([Cl:54])[c:55]1[Cl:57])=[N+:58]=[N-:59]>>[N:1](=[N+:2]=[N-:3])[c:4]1[n:5][c:6]([Cl:56])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1cccc(F)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1cccc(C(F)(F)F)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1cncc(C(F)(F)F)c1
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Name
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[N-]=[N+]=Nc1c(Cl)c(Cl)nc(Cl)c1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=Nc1c(Cl)c(Cl)nc(Cl)c1Cl
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Name
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Type
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product
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Smiles
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[N-]=[N+]=Nc1cccc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |